molecular formula C7H4ClFO3 B8206650 2-Chloro-4-fluoro-5-hydroxybenzoic acid CAS No. 91659-15-3

2-Chloro-4-fluoro-5-hydroxybenzoic acid

Cat. No.: B8206650
CAS No.: 91659-15-3
M. Wt: 190.55 g/mol
InChI Key: MAPYQXBFEPNRLV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-fluorophenol with carbon dioxide in the presence of a base, followed by acidification to yield the desired product . Another method involves the direct chlorination and fluorination of 5-hydroxybenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure efficient production .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets, leading to various biological effects. The hydroxy group plays a crucial role in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-5-hydroxybenzoic acid is unique due to the specific combination of chloro, fluoro, and hydroxy substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-fluoro-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPYQXBFEPNRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279475
Record name 2-Chloro-4-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91659-15-3
Record name 2-Chloro-4-fluoro-5-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91659-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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